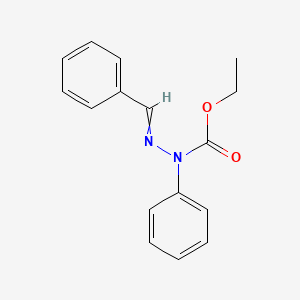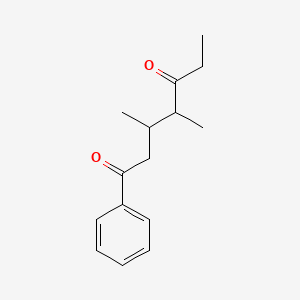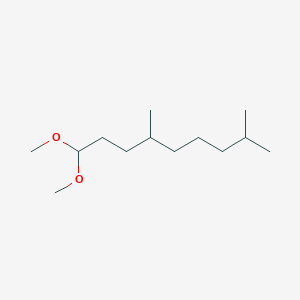![molecular formula C36H34O2 B14316051 2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one) CAS No. 106017-43-0](/img/structure/B14316051.png)
2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is a complex organic compound that belongs to the class of biaryl ketones. This compound is characterized by the presence of two acenaphthylene units connected through a central carbonyl bridge, with each acenaphthylene unit further substituted with a 2-methylpentan-3-one group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) typically involves the following steps:
Formation of Acenaphthylene Units: The initial step involves the synthesis of acenaphthylene units through cyclization reactions of appropriate precursors.
Coupling Reaction: The acenaphthylene units are then coupled using a suitable coupling agent to form the biaryl structure.
Substitution Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acenaphthylene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted biaryl ketones.
Applications De Recherche Scientifique
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-([1,1’-Biphenyl]-3,3’-diyl)bis(2-methylpentan-3-one)
- 2,2’-([1,1’-Binaphthyl]-3,3’-diyl)bis(2-methylpentan-3-one)
- 2,2’-([1,1’-Bipyridyl]-3,3’-diyl)bis(2-methylpentan-3-one)
Uniqueness
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is unique due to its biaryl structure with acenaphthylene units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
106017-43-0 |
|---|---|
Formule moléculaire |
C36H34O2 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2-methyl-2-[1-[3-(2-methyl-3-oxopentan-2-yl)acenaphthylen-1-yl]acenaphthylen-3-yl]pentan-3-one |
InChI |
InChI=1S/C36H34O2/c1-7-31(37)35(3,4)29-17-15-21-11-9-13-23-25(19-27(29)33(21)23)26-20-28-30(36(5,6)32(38)8-2)18-16-22-12-10-14-24(26)34(22)28/h9-20H,7-8H2,1-6H3 |
Clé InChI |
XMXYSCDOCBLOGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(C)C1=C2C=C(C3=CC=CC(=C32)C=C1)C4=CC5=C(C=CC6=C5C4=CC=C6)C(C)(C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


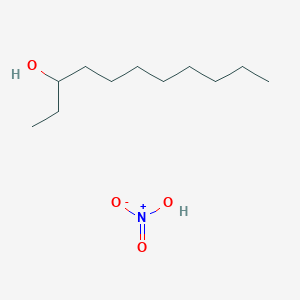
![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

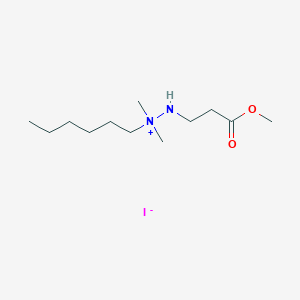

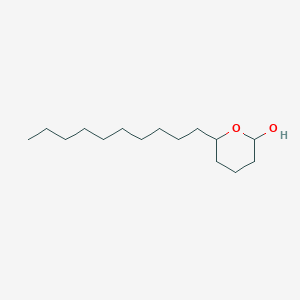
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
